Cas no 97148-38-4 (E-Ceftazidime)

E-Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative and some Gram-positive bacteria. Its key advantage lies in its enhanced stability against β-lactamases, including those produced by Pseudomonas aeruginosa, making it effective in treating severe infections such as pneumonia, sepsis, and complicated urinary tract infections. The product exhibits excellent tissue penetration and is often utilized in hospital settings for empirical or targeted therapy. E-Ceftazidime is typically administered intravenously or intramuscularly, ensuring rapid bioavailability. Its pharmacokinetic profile supports dosing flexibility, while its well-documented efficacy and safety make it a reliable choice in critical care and immunocompromised patients.
E-Ceftazidime structure
E-Ceftazidime structure
Product name:E-Ceftazidime
CAS No:97148-38-4
MF:C22H22N6O7S2
Molecular Weight:546.576081752777
CID:3162191

E-Ceftazidime 化学的及び物理的性質

名前と識別子

    • (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate,hydron
    • Ceftazidime
    • Ceftazidime impurity B
    • Ceftazidime EP Impurity B
    • Ceftazidime Impurity B (EP) (E-Ceftazidime)
    • Ceftazidime impurity 2/Ceftazidime EP Impurity B/E-Ceftazidime/(6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • (6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • E-Ceftazidime Ceftazidime Impurity B
    • Ceftazidime EP Impurity B(E-Ceftazidime)
    • (6R,7R)-7-({(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]ethanoyl}amino)-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • Pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, [6R-[6α,7β(E)]]- (ZCI)
    • E-Ceftazidime
    • インチ: 1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1
    • InChIKey: ORFOPKXBNMVMKC-KZBLUZIOSA-N
    • SMILES: C(C1=C(C[N+]2C=CC=CC=2)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1N=C(N)SC=1)=N/OC(C)(C)C(=O)O)(=O)[O-]

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

E-Ceftazidime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C244125-1mg
E-Ceftazidime
97148-38-4
1mg
$ 265.00 2023-09-08
TRC
C244125-10mg
E-Ceftazidime
97148-38-4
10mg
$ 2070.00 2023-09-08
Biosynth
XDA14838-25 mg
E-Ceftazidime
97148-38-4
25mg
$3,753.75 2022-12-28
Biosynth
XDA14838-5 mg
E-Ceftazidime
97148-38-4
5mg
$1,251.25 2022-12-28
Biosynth
XDA14838-10 mg
E-Ceftazidime
97148-38-4
10mg
$2,002.00 2022-12-28
TRC
C244125-5mg
E-Ceftazidime
97148-38-4
5mg
$ 1097.00 2023-09-08
Biosynth
XDA14838-1 mg
E-Ceftazidime
97148-38-4
1mg
$385.00 2022-12-28

E-Ceftazidime 関連文献

E-Ceftazidimeに関する追加情報

Comprehensive Overview of E-Ceftazidime (CAS No. 97148-38-4): Mechanism, Applications, and Modern Relevance

E-Ceftazidime (CAS No. 97148-38-4) is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its molecular structure features a β-lactam ring, which inhibits bacterial cell wall synthesis, making it a cornerstone in treating severe infections like nosocomial pneumonia, septicemia, and complicated urinary tract infections. The "E" prefix often denotes its enantiomeric purity or enhanced formulation, a topic of growing interest in pharmaceutical optimization.

In the era of antimicrobial resistance (AMR), E-Ceftazidime remains clinically vital due to its stability against many β-lactamases. Recent studies highlight its synergy with avibactam, a β-lactamase inhibitor, to combat carbapenem-resistant Enterobacteriaceae (CRE)—a pressing concern in global health. Researchers and clinicians frequently search for "ceftazidime vs meropenem" or "ceftazidime dosing in renal impairment," reflecting its nuanced use in critical care.

The pharmaceutical industry prioritizes E-Ceftazidime for its bioavailability and thermal stability, key factors in drug formulation. Analytical techniques like HPLC and mass spectrometry ensure its purity, while green chemistry initiatives aim to reduce waste in its synthesis. Queries such as "ceftazidime solubility in water" or "ceftazidime stability in IV solutions" underscore practical challenges addressed in recent literature.

Beyond therapeutics, E-Ceftazidime is pivotal in veterinary medicine, particularly for avian infections and aquaculture. Its role in One Health strategies—bridging human, animal, and environmental health—aligns with trending topics like "antibiotic stewardship" and "zoonotic disease prevention." Regulatory agencies, including the FDA and EMA, continuously update guidelines on its use, driving searches for "ceftazidime FDA approval updates."

From a commercial perspective, E-Ceftazidime (CAS No. 97148-38-4) is manufactured under stringent GMP standards, with suppliers emphasizing COA (Certificate of Analysis) transparency. The compound’s patent expiry has spurred generic production, reducing costs for global health programs. FAQs like "ceftazidime price trends" or "ceftazidime suppliers in Europe" reflect market dynamics.

In summary, E-Ceftazidime exemplifies the intersection of clinical efficacy, industrial innovation, and public health. As AMR escalates, its optimized formulations and judicious use will remain critical. This aligns with search trends exploring "future of cephalosporins" and "alternatives to ceftazidime," ensuring its relevance in scientific and medical discourse.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
(CAS:97148-38-4)Ceftazidime Impurity B
GC105102
Purity:95%+/95%+/95%+
はかる:100mg/50mg/25mg
Price ($):Inquiry/Inquiry/Inquiry